

Spectroscopic Profile of 5-Epicanadensene: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Epicanadensene**, a taxane diterpenoid isolated from the Canadian yew, Taxus canadensis. The structural elucidation of this natural product has been primarily accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document summarizes the available data and outlines the typical experimental protocols employed for the characterization of this class of compounds.

Spectroscopic Data Summary

The following tables present the key spectroscopic data for **5-Epicanadensene**, compiled from available scientific literature.

Table 1: Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. For **5-Epicanadensene**, the following mass transition has been reported in UPLC-MS/MS analysis:

Precursor Ion (m/z)	Product Ion (m/z)	Analysis Method
617.4	496.9	UPLC-MS/MS with ESI+



This data is crucial for the selective detection and quantification of **5-Epicanadensene** in complex mixtures.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules. While the complete, explicitly tabulated ¹H and ¹³C NMR data for **5- Epicanadensene** is not readily available in the public domain, its structure was rigorously established using high-resolution NMR techniques as reported by Zamir et al. (1998). The stereochemistry of **5-Epicanadensene** was determined based on distance constraints derived from NMR data.

For researchers requiring the full NMR dataset, it is recommended to consult the primary literature: Zamir, L. O., Zhang, J. Z., Kutterer, K., & Sauriol, F. (1998). 5-Epi-Canadensene and Other Novel Metabolites of Taxus canadensis. Tetrahedron, 54(50), 15845-15860.

Table 3: Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. Specific IR absorption data for **5-Epicanadensene** is not detailed in readily accessible sources. However, based on its taxane structure, the IR spectrum is expected to show characteristic absorptions for the following functional groups:

Functional Group	Expected Absorption Range (cm ⁻¹)
O-H (hydroxyl)	3500-3200 (broad)
C-H (alkane)	3000-2850
C=O (ester/ketone)	1750-1680
C-O (ester/ether/alcohol)	1300-1000
C=C (alkene)	1680-1620

This table provides a general guide for the interpretation of an experimental IR spectrum of **5- Epicanadensene**.



Experimental Protocols

The following sections describe the general methodologies for the isolation and spectroscopic analysis of taxanes like **5-Epicanadensene** from Taxus canadensis.

Isolation and Purification

The isolation of taxanes from Taxus species is a multi-step process involving extraction and chromatography.

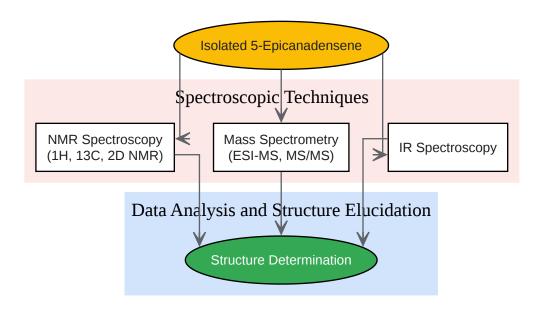
Figure 1: General workflow for the isolation of **5-Epicanadensene**.

- Extraction: Plant material (typically needles and twigs) is ground and extracted with a solvent mixture, commonly methanol/water or ethanol/water, to obtain a crude extract.
- Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in removing chlorophyll and other highly lipophilic or hydrophilic impurities.
- Column Chromatography: The resulting fraction is further purified by a series of column chromatographic steps. Normal-phase (e.g., silica gel) and reverse-phase (e.g., C18) chromatography are commonly employed.
- High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure compound is often achieved using preparative HPLC.

Spectroscopic Analysis

The structural characterization of the isolated **5-Epicanadensene** is performed using a suite of spectroscopic techniques.





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Figure 2: Workflow for the spectroscopic characterization of **5-Epicanadensene**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).
 - Data Acquisition: ¹H, ¹³C, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.
 - \circ Data Analysis: Chemical shifts (δ), coupling constants (J), and correlation signals are analyzed to determine the connectivity and stereochemistry of the molecule.
- Mass Spectrometry (MS):
 - Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
 - Ionization: Electrospray ionization (ESI) is a common technique for taxanes.
 - Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined. Tandem MS (MS/MS) is used to obtain fragmentation patterns for structural confirmation.



- Infrared (IR) Spectroscopy:
 - Sample Preparation: The sample can be analyzed as a thin film, in a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
 - Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
 - Data Analysis: The absorption bands are assigned to specific functional groups present in the molecule.

This guide provides a foundational understanding of the spectroscopic characteristics of **5- Epicanadensene** and the methodologies used for its study. For in-depth research and development, direct consultation of the primary scientific literature is essential.

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